3-(2-Phenylethoxy)benzaldehyde

Vue d'ensemble

Description

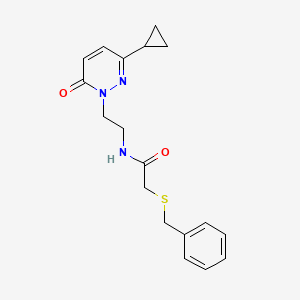

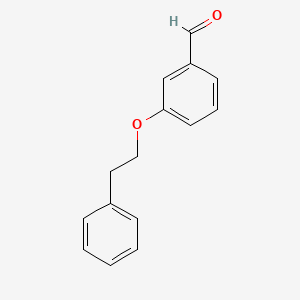

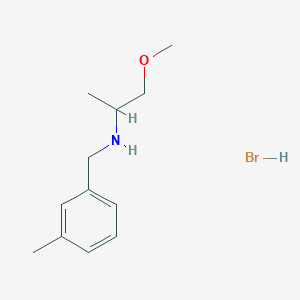

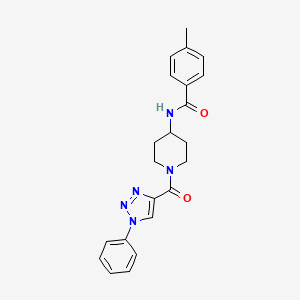

3-(2-Phenylethoxy)benzaldehyde is a chemical compound with the empirical formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is this compound . The SMILES string representation is O=Cc1cccc(OCCc2ccccc2)c1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Catalytic Properties and Synthesis

- Improved Synthesis and Properties: An improved synthesis method for Cu3(BTC)2, a metal-organic framework compound, shows potential for enhancing catalytic properties, including the activation of benzaldehyde for liquid phase cyanosilylation. This compound exhibited a high specific pore volume and Lewis acid copper sites beneficial for catalysis (Schlichte, Kratzke, & Kaskel, 2004).

Enzyme Catalysis and Reaction Engineering

- Enzyme Catalyzed Asymmetric C–C-Bond Formation: The study explores the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives. This showcases the potential of using benzaldehyde derivatives in enzyme-catalyzed reactions for creating specific organic compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Organic Synthesis and Chemical Transformations

- Novel Synthesis of Naphthols and Naphthoquinones: Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes has led to novel methods for synthesizing 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, illustrating the utility of benzaldehyde derivatives in organic synthesis (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).

Photocatalysis and Environmental Applications

- Photocatalytic Conversion of Benzyl Alcohol: Research on graphitic carbon nitride, a metal-free catalyst, has demonstrated its effectiveness in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This highlights the role of benzaldehyde derivatives in green chemistry and environmental applications (Lima, Silva, Silva, & Faria, 2017).

Polymer Chemistry and Material Science

- Synthesis of Benzoxazine Monomers: A study on 2-substituted 1,3-benzoxazines has provided insights into the synthesis of these monomers using benzaldehyde, contributing to advances in polymer chemistry (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVROMYRIBEFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)

![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)